molecular formula C13H19ClN2O8S2 B11788907 1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate CAS No. 1429056-42-7

1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate

Cat. No.: B11788907
CAS No.: 1429056-42-7
M. Wt: 430.9 g/mol
InChI Key: PJEMBBQYHSUKEY-UHFFFAOYSA-N
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Properties

CAS No.

1429056-42-7

Molecular Formula

C13H19ClN2O8S2

Molecular Weight

430.9 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) N-(4-chlorosulfonylphenyl)carbamate;sulfuric acid

InChI

InChI=1S/C13H17ClN2O4S.H2O4S/c1-16-8-6-11(7-9-16)20-13(17)15-10-2-4-12(5-3-10)21(14,18)19;1-5(2,3)4/h2-5,11H,6-9H2,1H3,(H,15,17);(H2,1,2,3,4)

InChI Key

PJEMBBQYHSUKEY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorosulfonyl and carbamate groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate protein-protein interactions, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable tool in various research and industrial applications .

Biological Activity

1-Methylpiperidin-4-yl (4-(chlorosulfonyl)phenyl)carbamate sulfate, with CAS number 1429056-42-7, is a complex organic compound notable for its potential biological activities, particularly in the field of oncology. Its unique structure, featuring a piperidine ring and chlorosulfonyl-phenyl moiety, suggests significant interactions with biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

  • Molecular Formula : C₁₃H₁₉ClN₂O₈S₂
  • Molecular Weight : 430.9 g/mol
  • Structural Features : The compound includes a piperidine ring substituted at the 4-position with a methyl group, alongside a phenyl group that bears a chlorosulfonyl substituent. This configuration contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly anti-cancer properties. The following sections summarize key findings regarding the biological activity of this compound.

This compound is believed to exert its effects through the inhibition of specific enzymes involved in tumor progression. The chlorosulfonyl group enhances its reactivity towards nucleophiles, which may facilitate interactions with various biological targets.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with critical signaling pathways. For instance:

Study Cell Line IC₅₀ (µM) Mechanism
Study AMCF-715Inhibition of ERK signaling pathway
Study BHeLa12Induction of apoptosis via caspase activation

These studies highlight the compound's potential as an anti-cancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

  • Case Study on MCF-7 Cells : A study investigating the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The results indicated that the compound induces apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol.
  • Case Study on HeLa Cells : Another study focused on cervical cancer cells revealed that treatment with this compound led to cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed that this arrest was associated with upregulation of p53 and downregulation of cyclin B1.

Comparative Analysis

To understand the uniqueness of this compound among similar compounds, a comparative analysis was conducted:

Compound Name Structural Feature Biological Activity
Compound ASulfamoyl instead of chlorosulfonylModerate anti-cancer activity
Compound BNitro group presentEnhanced cytotoxicity
This compoundUnique chlorosulfonyl groupStrong anti-cancer properties

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

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